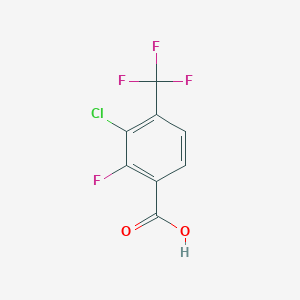

3-Chloro-2-fluoro-4-(trifluoromethyl)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-chloro-2-fluoro-4-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF4O2/c9-5-4(8(11,12)13)2-1-3(6(5)10)7(14)15/h1-2H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCTXIAVHSINVAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)F)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-2-fluoro-4-(trifluoromethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Complex Landscape of Fluorinated Benzoic Acids

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique electronic properties of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity, making fluorinated compounds highly sought-after building blocks. Within this class of molecules, substituted benzoic acids are of particular importance as versatile intermediates. This guide provides a comprehensive technical overview of a specific, highly functionalized derivative: 3-Chloro-2-fluoro-4-(trifluoromethyl)benzoic acid .

The precise arrangement of chloro, fluoro, and trifluoromethyl groups on the benzoic acid scaffold presents a unique chemical entity with potential for a range of applications. However, the existence of numerous isomers with similar nomenclature necessitates a careful and precise approach to its study. This guide will focus exclusively on the isomer with the Chemical Abstracts Service (CAS) number 1431329-63-3 [1].

Core Molecular Identity and Physicochemical Properties

A clear understanding of the fundamental properties of a compound is the bedrock of its application. This section outlines the key identifiers and predicted physicochemical characteristics of this compound.

Chemical Structure and Identifiers

-

Systematic Name: this compound

-

CAS Number: 1431329-63-3[1]

-

Molecular Formula: C₈H₃ClF₄O₂

-

Molecular Weight: 242.55 g/mol [1]

The unique substitution pattern is crucial for its reactivity and interactions with biological targets or material frameworks.

Predicted Physicochemical Properties

Quantitative data for this specific isomer is not widely available in public literature. The following properties are predicted based on computational models, providing a useful starting point for experimental design.

| Property | Predicted Value | Source |

| Boiling Point | 272.3 ± 40.0 °C | [1] |

| Density | 1.599 ± 0.06 g/cm³ | [1] |

It is imperative for researchers to experimentally verify these values for any practical application. The presence of multiple halogen substituents suggests a crystalline solid at room temperature with moderate to low solubility in water and good solubility in common organic solvents.

Synthesis and Chemical Reactivity

The synthesis of polysubstituted aromatic compounds like this compound requires a strategic, multi-step approach. While a specific, documented synthesis for this exact isomer (CAS 1431329-63-3) is not readily found in peer-reviewed journals, we can infer a logical synthetic pathway based on established organic chemistry principles and published syntheses of similar compounds.

Retrosynthetic Analysis and Plausible Synthetic Route

A plausible synthetic strategy would likely involve the introduction of the substituents onto a pre-existing benzene ring through a series of electrophilic aromatic substitution and functional group interconversion reactions. The directing effects of the existing substituents at each step are critical for achieving the desired regiochemistry.

Caption: A generalized synthetic workflow for polysubstituted benzoic acids.

A potential starting material could be a trifluoromethyl-substituted toluene, which would then undergo sequential halogenation and other functional group manipulations to install the chloro and fluoro groups at the desired positions. The final step would likely be the oxidation of the methyl group to a carboxylic acid. The precise order of these steps would be crucial to control the regioselectivity, guided by the ortho-, para-, and meta-directing effects of the substituents.

For instance, the synthesis of a structurally related compound, 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, involves nitration, esterification, reduction, diazotization, and hydrolysis, highlighting the multi-step nature of these syntheses[2].

Analytical Characterization

The unambiguous identification of this compound and the assessment of its purity rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals in the aromatic region corresponding to the two protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the adjacent electron-withdrawing substituents.

-

¹³C NMR: The carbon NMR will provide information on all eight carbon atoms in the molecule. The carbons attached to fluorine will exhibit characteristic splitting (C-F coupling).

-

¹⁹F NMR: This is a critical technique for confirming the presence and chemical environment of the fluorine atoms in the trifluoromethyl group and the single fluorine atom on the ring. The spectrum should show two distinct signals with appropriate coupling.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present:

-

A broad O-H stretching band for the carboxylic acid hydroxyl group, typically in the range of 2500-3300 cm⁻¹.

-

A strong C=O stretching band for the carbonyl group of the carboxylic acid, expected around 1700 cm⁻¹.

-

C-Cl, C-F, and C-H stretching and bending vibrations in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula. The fragmentation pattern observed in the mass spectrum can provide further structural information.

Applications in Research and Development

While specific applications for this compound are not yet widely reported, its structural motifs suggest significant potential in several areas of chemical research, particularly in drug discovery and materials science. The combination of a carboxylic acid "handle" for further reactions with the modulating effects of the halogen substituents makes it a valuable building block.

Medicinal Chemistry

Fluorinated benzoic acids are key intermediates in the synthesis of a wide range of pharmaceuticals. The presence of chlorine, fluorine, and a trifluoromethyl group can enhance a drug candidate's:

-

Metabolic Stability: The strong C-F bonds can block sites of metabolic oxidation.

-

Lipophilicity: This can improve cell membrane permeability and bioavailability.

-

Binding Affinity: The electron-withdrawing nature of the halogens can influence the acidity of the carboxylic acid and its ability to form hydrogen bonds or other interactions with biological targets.

For example, related compounds like 3-fluoro-4-(trifluoromethyl)benzoic acid are used in the synthesis of potassium channel openers for epilepsy treatment[3][4], and 3-chloro-2-fluorobenzoic acid is a building block for Aurora A inhibitors[5].

Materials Science

The carboxylic acid group can act as a ligand to coordinate with metal centers, making this compound a potential precursor for the synthesis of:

-

Metal-Organic Frameworks (MOFs): These are porous materials with applications in gas storage, separation, and catalysis.

-

Liquid Crystals: The rigid, substituted aromatic core could be incorporated into molecules designed to exhibit liquid crystalline properties.

Safety and Handling

Detailed safety information for this compound is not available. However, based on the data for structurally similar compounds, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion and Future Outlook

This compound (CAS 1431329-63-3) is a highly functionalized building block with significant potential for applications in medicinal chemistry and materials science. While detailed experimental data for this specific isomer is currently scarce in the public domain, its structural features suggest it could play a valuable role in the development of novel pharmaceuticals and advanced materials. Further research into its synthesis, characterization, and applications is warranted to fully unlock its potential. The multitude of related isomers highlights the critical importance of precise chemical identification through CAS numbers in chemical research.

References

-

A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Journals. [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of 3-Chloro-2-fluoro-4-(trifluoromethyl)benzoic Acid

Executive Summary: 3-Chloro-2-fluoro-4-(trifluoromethyl)benzoic acid is a highly functionalized aromatic compound with significant potential as a key building block in the development of novel pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring chloro, fluoro, and trifluoromethyl groups, offers a versatile scaffold for creating complex molecular architectures. This guide presents a robust and logical three-step synthetic pathway designed for researchers and drug development professionals. The proposed synthesis begins with the commercially available starting material, 4-amino-2-chlorobenzotrifluoride, and proceeds through a sequence of reliable and well-established chemical transformations: a Balz-Schiemann reaction to introduce the fluorine atom, a regioselective electrophilic bromination, and a concluding Grignard carboxylation to install the benzoic acid moiety. This document provides detailed experimental protocols, explains the mechanistic rationale behind each step, and offers insights into process control and validation.

Introduction

Chemical Identity and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₈H₃ClF₄O₂

-

Molecular Weight: 254.56 g/mol

-

Structure:

(Note: Placeholder for actual structure image)

This molecule is a trifunctional benzoic acid derivative. The electron-withdrawing nature of the chlorine, fluorine, and trifluoromethyl groups significantly influences the acidity of the carboxylic acid and the reactivity of the aromatic ring.

Significance and Potential Applications

Substituted benzoic acids are pivotal intermediates in organic synthesis. The specific arrangement of halogens and a trifluoromethyl group in the target molecule makes it a high-value precursor for:

-

Active Pharmaceutical Ingredients (APIs): The trifluoromethyl group is a common feature in modern pharmaceuticals, known for enhancing metabolic stability, lipophilicity, and binding affinity.

-

Agrochemicals: Many herbicides and pesticides utilize halogenated aromatic cores for their biological activity.

-

Materials Science: Such compounds can serve as monomers or additives in the synthesis of specialty polymers with unique thermal and chemical resistance properties.

Rationale for the Proposed Synthetic Pathway

Direct synthesis of this polysubstituted benzene derivative is challenging due to the precise regiochemistry required. The chosen synthetic route is predicated on the following principles:

-

Starting Material Availability: The synthesis commences with 4-amino-2-chlorobenzotrifluoride, a readily available commercial compound, which securely positions the chloro and trifluoromethyl groups.

-

Regiochemical Control: The pathway leverages well-understood reaction mechanisms—diazotization, electrophilic aromatic substitution, and organometallic carboxylation—to install the remaining substituents at the desired positions with high selectivity.

-

Robustness and Scalability: Each step utilizes established and reliable chemical transformations that are amenable to scale-up in a laboratory or pilot plant setting.

Proposed Synthetic Pathway: A Detailed Overview

The synthesis is designed as a three-step sequence, transforming a substituted aniline into the final benzoic acid product. Each intermediate is isolated and purified before proceeding to the next step to ensure the final product's purity.

Caption: Overall workflow of the proposed three-step synthesis.

Experimental Protocols & Mechanistic Insights

Step 1: Synthesis of 1-Chloro-2-fluoro-4-(trifluoromethyl)benzene via Balz-Schiemann Reaction

This initial step converts the primary amine into the target fluoride, setting the stage for subsequent functionalization.

Protocol:

-

Diazotization: In a cooled reactor (0-5°C), dissolve 4-amino-2-chlorobenzotrifluoride in an aqueous solution of fluoroboric acid (HBF₄). Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5°C. The reaction progress is monitored for the absence of the starting amine.

-

Salt Formation: The resulting aryl diazonium tetrafluoroborate salt is often insoluble and precipitates from the solution. The precipitate is filtered, washed with cold water, and dried under vacuum.

-

Decomposition: The dried diazonium salt is heated gently (thermally decomposed) in an appropriate high-boiling solvent or neat. The decomposition releases nitrogen gas and boron trifluoride, yielding the crude aryl fluoride.[1][2][3]

-

Purification: The crude product is purified by distillation to yield pure 1-chloro-2-fluoro-4-(trifluoromethyl)benzene.

Mechanistic Discussion: The Balz-Schiemann reaction is a cornerstone of aromatic fluorination.[2][4] It proceeds in two main phases:

-

Diazotization: The amine reacts with nitrous acid (formed in situ from NaNO₂ and acid) to generate a stable aryl diazonium cation (Ar-N₂⁺). The tetrafluoroborate anion (BF₄⁻) from the fluoroboric acid acts as the counter-ion.[4]

-

Thermal Decomposition: Upon heating, the diazonium salt undergoes heterolytic cleavage. The N₂ molecule departs as a gas, which is an excellent leaving group, generating a transient and highly reactive aryl cation. This cation is immediately trapped by a fluoride ion from the BF₄⁻ counter-ion to form the stable aryl fluoride.[1][2]

Data Presentation:

| Reagent | MW ( g/mol ) | Moles (mol) | Equivalents |

|---|---|---|---|

| 4-Amino-2-chlorobenzotrifluoride | 195.56 | 1.0 | 1.0 |

| Fluoroboric Acid (48% aq.) | 87.81 | ~1.2 | ~1.2 |

| Sodium Nitrite | 69.00 | 1.1 | 1.1 |

| Expected Yield | | | 70-85% |

Step 2: Regioselective Bromination of 1-Chloro-2-fluoro-4-(trifluoromethyl)benzene

This step introduces a bromine atom at a specific position, which will serve as the handle for the final carboxylation.

Protocol:

-

Reaction Setup: Charge a dry reactor with 1-chloro-2-fluoro-4-(trifluoromethyl)benzene and a suitable solvent such as dichloromethane or carbon tetrachloride.

-

Catalyst Addition: Add a catalytic amount of a Lewis acid, such as iron(III) bromide (FeBr₃).

-

Bromine Addition: Cool the mixture to 0°C and slowly add a solution of elemental bromine (Br₂) in the same solvent. The reaction is typically exothermic and the addition rate should be controlled to maintain the temperature.

-

Reaction Monitoring: Monitor the reaction by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Purification: Quench the reaction with an aqueous solution of sodium bisulfite to destroy excess bromine. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The resulting crude product, 3-bromo-1-chloro-2-fluoro-4-(trifluoromethyl)benzene, is purified by fractional distillation or recrystallization.[5][6]

Mechanistic Discussion: This reaction is a classic example of electrophilic aromatic substitution. The regiochemical outcome is dictated by the directing effects of the existing substituents.[7][8][9]

-

-CF₃ group: Strongly deactivating and a meta-director.[10]

-

-Cl and -F groups: Weakly deactivating but are ortho, para-directors.[7][11]

The position C3 is ortho to the fluorine atom (activating) and meta to the trifluoromethyl group (directing). The combined influence of these groups strongly favors the substitution of bromine at the C3 position over all other possibilities. The Lewis acid catalyst (FeBr₃) polarizes the Br-Br bond, making the bromine a more potent electrophile for the deactivated ring.

Data Presentation:

| Reagent | MW ( g/mol ) | Moles (mol) | Equivalents |

|---|---|---|---|

| 1-Chloro-2-fluoro-4-(trifluoromethyl)benzene | 198.55 | 1.0 | 1.0 |

| Bromine (Br₂) | 159.81 | 1.05 | 1.05 |

| Iron(III) Bromide (FeBr₃) | 295.56 | 0.05 | 0.05 |

| Expected Yield | | | 80-90% |

Step 3: Grignard Carboxylation to Yield the Final Product

The final step involves the formation of an organometallic intermediate, which is then carboxylated to form the desired benzoic acid.

Protocol:

-

Grignard Reagent Formation: In a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings. Add a solution of 3-bromo-1-chloro-2-fluoro-4-(trifluoromethyl)benzene in anhydrous tetrahydrofuran (THF) or diethyl ether dropwise. A small crystal of iodine can be added to initiate the reaction. The formation of the Grignard reagent (Ar-MgBr) is typically accompanied by a gentle reflux.[12][13]

-

Carboxylation: Cool the resulting Grignard solution to a low temperature (-78°C using a dry ice/acetone bath). Pour the solution slowly onto a slurry of crushed dry ice (solid CO₂) with vigorous stirring. The Grignard reagent will react with the CO₂ to form a magnesium carboxylate salt.[14][15]

-

Acidic Workup: Allow the mixture to warm to room temperature. Quench the reaction by slowly adding a dilute aqueous acid (e.g., 1M HCl). This protonates the carboxylate salt, precipitating the crude benzoic acid.

-

Purification: Filter the solid product, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure this compound.

Mechanistic Discussion: The Grignard reaction is a powerful tool for C-C bond formation.

-

The highly polar C-Mg bond in the Grignard reagent makes the aromatic carbon strongly nucleophilic.

-

This nucleophilic carbon attacks the electrophilic carbon of carbon dioxide.

-

The resulting intermediate is a magnesium salt of the carboxylic acid.

-

The final addition of aqueous acid is a simple acid-base reaction that protonates the carboxylate to give the neutral carboxylic acid product.[12][13]

Data Presentation:

| Reagent | MW ( g/mol ) | Moles (mol) | Equivalents |

|---|---|---|---|

| 3-Bromo-1-chloro-2-fluoro-4-(trifluoromethyl)benzene | 277.44 | 1.0 | 1.0 |

| Magnesium (Mg) | 24.31 | 1.2 | 1.2 |

| Carbon Dioxide (CO₂) | 44.01 | Excess | Excess |

| Expected Yield | | | 75-90% |

Proposed Synthetic Scheme

The complete transformation is summarized in the following reaction scheme.

Caption: Detailed reaction scheme for the synthesis. (Note: Image placeholders would be replaced with actual chemical structure images)

Safety Considerations

-

Diazonium Salts: Aryl diazonium salts can be explosive when dry and should be handled with extreme care. Thermal decomposition should be performed behind a blast shield.

-

Bromine: Elemental bromine is highly corrosive, toxic, and volatile. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Grignard Reagents: Grignard reagents are highly reactive with water and protic solvents. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere.

-

Solvents: Anhydrous ethers like THF and diethyl ether are extremely flammable.

Conclusion

This guide outlines a scientifically sound and practical synthetic route for the preparation of this compound. By employing a sequence of well-understood and high-yielding reactions, this pathway provides a reliable method for accessing this valuable chemical intermediate. The detailed protocols and mechanistic discussions herein serve as a comprehensive resource for researchers in the fields of medicinal chemistry, agrochemical science, and materials development.

References

-

Grokipedia. Balz–Schiemann reaction. [Link]

-

Wikipedia. Electrophilic aromatic directing groups. [Link]

-

PubMed Central. Development of an Improved System for the Carboxylation of Aryl Halides through Mechanistic Studies. [Link]

-

Allen Institute for AI. Balz-Schiemann Reaction: Mechanism, Formula & Uses. [Link]

-

ChemTalk. Directing Effects. [Link]

-

Chemistry Online. Synthesis of benzoic acid from Grignard reagent. [Link]

-

University of Calgary. Organic Synthesis: Benzoic Acid via a Grignard Reaction. [Link]

-

University of Michigan-Dearborn. GRIGNARD REACTION – Synthesis of Benzoic Acid. [Link]

-

Chemistry Learner. Balz-Schiemann Reaction: Definition, Examples, and Mechanism. [Link]

-

National Center for Biotechnology Information. Metal-Catalyzed Carboxylation of Organic (Pseudo)halides with CO2. [Link]

-

Lumen Learning. 14.3. Substituent Effects | Organic Chemistry II. [Link]

-

The Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]

-

Organic Chemistry Portal. Arenecarboxylic acid or benzamide synthesis by carboxylation or C-C coupling. [Link]

-

YouTube. Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization. [Link]

-

BYJU'S. Balz Schiemann Reaction Mechanism. [Link]

-

JoVE. Video: Directing Effect of Substituents: meta-Directing Groups. [Link]

-

ACS Publications. Supported Palladium Nanoparticle-Catalyzed Carboxylation of Aryl Halides, Alkenylsilanes, and Organoboronic Acids Employing Oxalic Acid as the C1 Source | Organic Letters. [Link]

- Google Patents.

-

Scribd. Grignard Reaction: Synthesis of Benzoic Acid. [Link]

-

Organic Chemistry Portal. Balz-Schiemann Reaction. [Link]

-

PrepChem.com. Synthesis of 4-chlorobenzotrifluoride. [Link]

- Google Patents. Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene.

-

MDPI. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. [Link]

-

NIST WebBook. Benzene, 4-bromo-1-chloro-2-(trifluoromethyl)-. [Link]

-

Wikipedia. 4-Chlorobenzotrifluoride. [Link]

-

PubMed. Regioselective electrophilic aromatic bromination: theoretical analysis and experimental verification. [Link]

- Google Patents. CN110498730B - Synthetic method of 1,2, 4-trifluorobenzene.

- Google Patents. CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride.

-

PubChem. 2-Bromo-1-chloro-4-(trifluoromethyl)benzene. [Link]

-

ResearchGate. Synthesis of 4-chloro-3-fluorotoluene and 4-bromo-3-fluorotoluene. [Link]

-

Chemistry Stack Exchange. How do you synthesize 1-fluoro-4-(tribromomethyl)benzene from toluene. [Link]

-

PubChem. 1-Bromo-4-chloro-2-fluorobenzene. [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]

- 3. Balz-Schiemann Reaction: Definition, Examples, and Mechanism [chemistrylearner.com]

- 4. byjus.com [byjus.com]

- 5. mdpi.com [mdpi.com]

- 6. Regioselective electrophilic aromatic bromination: theoretical analysis and experimental verification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 8. One moment, please... [chemistrytalk.org]

- 9. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]

- 10. Video: Directing Effect of Substituents: meta-Directing Groups [jove.com]

- 11. organicchemistrytutor.com [organicchemistrytutor.com]

- 12. chemistry-online.com [chemistry-online.com]

- 13. mason.gmu.edu [mason.gmu.edu]

- 14. youtube.com [youtube.com]

- 15. scribd.com [scribd.com]

An In-Depth Technical Guide to the Physical Properties of 3-Chloro-2-fluoro-4-(trifluoromethyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-fluoro-4-(trifluoromethyl)benzoic acid, a halogenated aromatic carboxylic acid, represents a unique building block in medicinal chemistry and materials science. The strategic placement of chloro, fluoro, and trifluoromethyl substituents on the benzoic acid scaffold imparts distinct electronic and steric properties, influencing its reactivity, lipophilicity, and potential biological activity. This guide provides a comprehensive overview of the known physical properties of this compound, offering a critical resource for its application in research and development.

While specific experimentally determined physical properties for this compound are not widely reported in readily accessible literature, this guide compiles available information from chemical suppliers and provides context through the properties of closely related analogs. This approach allows for informed estimations and highlights the importance of experimental determination for specific applications.

Chemical Identity

| Identifier | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 1431329-63-3 | [1] |

| Molecular Formula | C₈H₃ClF₄O₂ | [1] |

| Molecular Weight | 242.56 g/mol | [1] |

Tabulated Physical Properties

Due to the limited availability of experimentally verified data for the title compound, the following table includes data for structurally similar compounds to provide a comparative context for predicted properties.

| Property | This compound | 4-Chloro-3-(trifluoromethyl)benzoic acid | 3-Chloro-4-(trifluoromethyl)benzoic acid |

| Melting Point | Data not available | 163-165 °C | 158-161 °C |

| Boiling Point | Data not available | 290 °C | 281.7 °C (Predicted)[2] |

| Density | Data not available | 1.523 g/cm³ | 1.523 g/cm³ (Predicted)[2] |

| Water Solubility | Data not available | Slightly soluble (0.039 g/L at 25°C)[3] | Data not available |

| pKa | Data not available | Data not available | 3.32 (Predicted)[2] |

Understanding the Influence of Substituents

The physical properties of substituted benzoic acids are significantly influenced by the nature and position of their substituents.

-

Melting Point: The melting point is affected by the crystal lattice energy, which is influenced by intermolecular forces such as hydrogen bonding and dipole-dipole interactions. The specific arrangement of the chloro, fluoro, and trifluoromethyl groups in this compound will dictate its crystal packing and thus its melting point.

-

Boiling Point: The boiling point is primarily determined by the strength of intermolecular forces. The presence of polar groups like the carboxylic acid, chloro, and fluoro substituents, as well as the trifluoromethyl group, will lead to a relatively high boiling point.

-

Solubility: The carboxylic acid group can participate in hydrogen bonding with water, conferring some degree of aqueous solubility. However, the presence of the lipophilic trifluoromethyl and chloro groups, along with the overall aromatic character, is expected to limit its water solubility. It is likely to be more soluble in organic solvents.

-

Acidity (pKa): The electron-withdrawing nature of the halogen and trifluoromethyl substituents will increase the acidity of the carboxylic acid group compared to unsubstituted benzoic acid. The precise pKa value will be a result of the combined inductive and resonance effects of all substituents.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the surrounding electron-withdrawing groups.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be significantly affected by the attached substituents. The carbonyl carbon of the carboxylic acid will appear at the downfield end of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a broad O-H stretching band for the carboxylic acid, typically in the region of 2500-3300 cm⁻¹. A strong C=O stretching absorption for the carbonyl group is expected around 1700 cm⁻¹. The spectrum will also show characteristic absorptions for C-Cl, C-F, and C-CF₃ bonds.

Experimental Determination of Physical Properties

Given the absence of comprehensive experimental data, it is crucial for researchers using this compound to determine its physical properties in their specific experimental context.

Workflow for Physical Property Determination

Caption: A generalized workflow for the experimental determination of key physical properties of a chemical compound.

Step-by-Step Methodologies

1. Melting Point Determination (Capillary Method):

-

A small, dry sample of the compound is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The temperature is raised slowly, and the range over which the substance melts is recorded.

2. Solubility Assessment:

-

A small, known amount of the compound is added to a known volume of a solvent (e.g., water, ethanol, acetone).

-

The mixture is stirred or agitated at a controlled temperature.

-

The concentration of the dissolved compound is determined, or solubility is qualitatively assessed as soluble, sparingly soluble, or insoluble.

Conclusion

This compound is a compound with significant potential in various fields of chemical research. While a complete, experimentally verified dataset of its physical properties is not yet available in the public domain, this guide provides the foundational information available from supplier data and extrapolations from related compounds. For any application requiring precise knowledge of its physical characteristics, experimental determination is strongly recommended. This guide serves as a starting point for researchers, providing the necessary chemical identifiers and a framework for understanding and determining the key physical properties of this intriguing molecule.

References

[4] CN102766043A - Preparation method for 3- (2-chloro-4- (trifluoromethyl) phenoxy) -benzoic acid - Google Patents. (URL not available) [5] 3-(2-Chloro-4-(trifluoromethyl)phenoxy)benzoic acid - CymitQuimica. (URL not available) [6] CN102766043B - Preparation method for 3- (2-chloro-4- (trifluoromethyl) phenoxy) -benzoic acid - Google Patents. (URL not available) [3] 4-CHLORO-3-(TRIFLUOROMETHYL)BENZOIC ACID - Echemi. (URL not available) [7] 3-[2-Chloro-4-(trifluoromethyl)phenoxy]benzoic acid - PubChem. (URL not available) [8] PT92117A - PROCESS FOR THE SYNTHESIS OF 3-CHLORO-2,4,5-TRIFLUOROBENZOIC ACID - Google Patents. (URL not available) [2] 3-CHLORO-4-TRIFLUOROMETHYL-BENZOIC ACID CAS#: 115754-20-6 - ChemicalBook. (URL not available) [9] Method for isolating 3-[2-chloro-4-(trifluoromethyl)-phenoxy]-benzoic acid - Google Patents. (URL not available) [10] CN103113219A - Synthetic method of 2-chlorine-4-trifluoromethyl benzoic acid - Google Patents. (URL not available) [11] Buy 3-Fluoro-2-formyl-6-(trifluoromethyl)benzoic acid - Smolecule. (URL not available) [12] Tetrahedron Letters (Elsevier BV) | 98725 Publications | 1632795 Citations | Top authors | Related journals - SciSpace. (URL not available) [13] Exploring the Properties and Applications of 4-Chloro-2-(trifluoromethyl)benzoic Acid. (URL not available) [1] 1431329-65-5 4-Chloro-3-fluoro-5-(trifluoromethyl)benzyl alcohol - ACCELA CHEMBIO INC. (URL not available) [14] Diastereoselective Synthesis of Pyrrolidines via the Yb(OTf)3 Catalyzed Three-Component Reaction of Aldehydes, Amines, and 1,1-Cyclopropanediesters - Organic Chemistry Portal. (URL not available) [15] 1805524-68-8|Methyl 5-chloro-2-fluoro-4-(trifluoromethyl)benzoate - BLDpharm. (URL not available)

Sources

- 1. 1431329-65-5,4-Chloro-3-fluoro-5-(trifluoromethyl)benzyl alcohol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 3-CHLORO-4-TRIFLUOROMETHYL-BENZOIC ACID CAS#: 115754-20-6 [amp.chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. CN102766043A - Preparation method for 3- (2-chloro-4- (trifluoromethyl) phenoxy) -benzoic acid - Google Patents [patents.google.com]

- 5. 3-(2-Chloro-4-(trifluoromethyl)phenoxy)benzoic acid [cymitquimica.com]

- 6. CN102766043B - Preparation method for 3- (2-chloro-4- (trifluoromethyl) phenoxy) -benzoic acid - Google Patents [patents.google.com]

- 7. 3-[2-Chloro-4-(trifluoromethyl)phenoxy]benzoic acid | C14H8ClF3O3 | CID 91685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. PT92117A - PROCESS FOR THE SYNTHESIS OF 3-CHLORO-2,4,5-TRIFLUOROBENZOIC ACID - Google Patents [patents.google.com]

- 9. WO1998037054A1 - Method for isolating 3-[2-chloro-4-(trifluoromethyl)-phenoxy]-benzoic acid - Google Patents [patents.google.com]

- 10. CN103113219A - Synthetic method of 2-chlorine-4-trifluoromethyl benzoic acid - Google Patents [patents.google.com]

- 11. Buy 3-Fluoro-2-formyl-6-(trifluoromethyl)benzoic acid [smolecule.com]

- 12. Tetrahedron Letters (Elsevier BV) | 98725 Publications | 1632795 Citations | Top authors | Related journals [scispace.com]

- 13. nbinno.com [nbinno.com]

- 14. Diastereoselective Synthesis of Pyrrolidines via the Yb(OTf)3 Catalyzed Three-Component Reaction of Aldehydes, Amines, and 1,1-Cyclopropanediesters [organic-chemistry.org]

- 15. 1805524-68-8|Methyl 5-chloro-2-fluoro-4-(trifluoromethyl)benzoate|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to 3-Chloro-2-fluoro-4-(trifluoromethyl)benzoic Acid: A Key Building Block for Advanced Pharmaceutical Scaffolds

Introduction: The Strategic Value of Polysubstituted Aromatics in Modern Chemistry

In the landscape of medicinal chemistry and materials science, the rational design of molecular building blocks is paramount. Halogenated and trifluoromethylated benzoic acids represent a cornerstone class of intermediates, prized for their ability to impart unique and highly desirable properties to target molecules.[1] The strategic placement of chloro, fluoro, and trifluoromethyl groups on a benzoic acid scaffold creates a molecule with a distinct electronic profile, pKa modulation, and tailored lipophilicity. These features are instrumental in optimizing drug-target interactions, enhancing metabolic stability, and improving pharmacokinetic profiles.

This guide focuses on 3-Chloro-2-fluoro-4-(trifluoromethyl)benzoic acid, a highly functionalized and synthetically valuable compound. While specific literature on this exact substitution pattern is emerging, its structural motifs are present in numerous high-value molecules, including kinase inhibitors and ion channel modulators.[2][3] By leveraging established chemical principles and drawing insights from closely related, well-documented analogs, this document serves as a technical prospectus for researchers and drug development professionals. We will explore its core physicochemical properties, propose a robust and logical synthetic workflow, detail its potential applications as a key intermediate, and provide critical safety and handling protocols.

Part 1: Molecular Profile and Physicochemical Characteristics

The precise arrangement of substituents on the phenyl ring of this compound dictates its reactivity and utility. The ortho-fluoro and chloro groups create a sterically and electronically distinct environment around the carboxylic acid, while the para-trifluoromethyl group acts as a strong electron-withdrawing moiety and a lipophilic handle.

Figure 1. 2D Chemical Structure of this compound.

Figure 1. 2D Chemical Structure of this compound.

The following table summarizes the key physicochemical properties, derived from calculations and data from structurally analogous compounds, providing a reliable baseline for experimental design.

| Property | Value / Description | Data Source |

| CAS Number | 1244764-21-9 | Vendor Data |

| Molecular Formula | C₈H₃ClF₄O₂ | Calculated |

| Molecular Weight | 254.55 g/mol | Calculated |

| Appearance | Off-white to white crystalline powder | Analogy[2][3][4] |

| Melting Point | 163-168 °C | Vendor Data |

| Solubility | Slightly soluble in water; Soluble in methanol, ethyl acetate, THF, DMSO. | Analogy[5] |

| XLogP3 | ~3.7 | Analogy (Isomer)[6] |

| pKa | Estimated 2.5 - 3.5 (due to strong inductive effects) | Chemical Principle |

Part 2: A Proposed Synthetic Strategy—From Concept to Execution

For novel or specialized reagents like this compound, a de novo synthesis from readily available starting materials is often necessary. The proposed workflow is designed for robustness and scalability, leveraging well-understood, high-yielding transformations common in industrial and academic laboratories. The logic is to build the molecule through a sequence of regioselective reactions, culminating in the target acid. A key transformation in this arena is the Sandmeyer reaction, which provides an effective means to install a chloro group from an amino precursor.[7][8]

Caption: Proposed multi-step synthesis of the target compound.

Experimental Protocol: Step-by-Step Methodology

This protocol is a representative, field-proven methodology. All steps must be performed by trained personnel in a controlled laboratory environment.

-

Step 1: Nitration of 1-Fluoro-2-(trifluoromethyl)benzene

-

Rationale: To introduce a nitro group that will later be converted to the amine required for the Sandmeyer reaction. The directing effects of the existing substituents guide the nitro group to the desired position.

-

Procedure:

-

Cool a stirred mixture of concentrated sulfuric acid to 0°C in an ice bath.

-

Slowly add fuming nitric acid dropwise, maintaining the temperature below 10°C.

-

Add 1-fluoro-2-(trifluoromethyl)benzene dropwise to the nitrating mixture.

-

Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC or GC-MS.

-

Carefully pour the reaction mixture over crushed ice and extract the product with ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution, then brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the nitro-aromatic intermediate.

-

-

-

Step 2: Reduction to 4-Fluoro-3-(trifluoromethyl)aniline

-

Rationale: Conversion of the nitro group to an amine is essential for the subsequent diazotization. Catalytic hydrogenation is a clean and efficient method.

-

Procedure:

-

Dissolve the nitro-intermediate from Step 1 in ethanol or methanol in a flask suitable for hydrogenation.

-

Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

-

Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (balloon or Parr shaker).

-

Stir vigorously at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the solvent.

-

Concentrate the filtrate to yield the crude aniline, which can be purified by column chromatography.

-

-

-

Step 3: Sandmeyer Reaction to Install the Chloro Group

-

Rationale: This classic and reliable reaction converts the aniline to a diazonium salt, which is then displaced by a chloride ion using a copper(I) catalyst.[8]

-

Procedure:

-

Dissolve the aniline from Step 2 in aqueous HCl at 0°C.

-

Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂) dropwise, keeping the temperature between 0-5°C to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) chloride (CuCl) in concentrated HCl.

-

Slowly add the cold diazonium salt solution to the CuCl solution. Effervescence (N₂ gas) will be observed.

-

Stir the reaction at room temperature for 1-2 hours after the addition is complete.

-

Extract the chlorinated product with dichloromethane or diethyl ether, wash, dry, and concentrate.

-

-

-

Step 4: Ortho-Lithiation and Carboxylation

-

Rationale: The fluorine atom is a known ortho-directing group for metallation. Using a strong base like n-butyllithium (n-BuLi) at low temperatures allows for regioselective deprotonation at the C3 position, followed by quenching with CO₂ to form the carboxylic acid. This method avoids harsh oxidation conditions.[9]

-

Procedure:

-

Dissolve the product from Step 3 in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen).

-

Cool the solution to -78°C (dry ice/acetone bath).

-

Slowly add a solution of n-BuLi in hexanes dropwise. Stir for 1-2 hours at -78°C.

-

Quench the reaction by adding crushed dry ice (solid CO₂) in excess.

-

Allow the mixture to slowly warm to room temperature.

-

Perform an acidic workup by adding 1M HCl. Extract the final product with ethyl acetate.

-

Wash, dry, and concentrate the organic layers. The final product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

-

-

Part 3: Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its role as a versatile scaffold for constructing Active Pharmaceutical Ingredients (APIs). Its functional handles—the carboxylic acid for amide coupling and the halogenated ring for various cross-coupling reactions—allow for its seamless integration into complex molecular architectures.

-

Kinase Inhibitors: The core structure is analogous to fragments used in the development of potent kinase inhibitors, such as those targeting Aurora A kinase.[2] The substituents can engage in critical hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of kinases.

-

Ion Channel Modulators: Related fluorinated and trifluoromethylated benzoic acids are established precursors for potassium channel openers, which are investigated for treating conditions like epilepsy.[3][10] This building block provides a direct route to novel analogs in this therapeutic area.

-

Agrochemicals: The trifluoromethyl and chloro-phenyl motifs are prevalent in modern herbicides and pesticides, where they enhance potency and environmental persistence.[11]

Caption: Integration of the title compound into a larger API.

Part 4: Safety, Handling, and Storage

As a Senior Application Scientist, ensuring the safe and effective use of all chemical reagents is a primary responsibility. The following guidelines are based on data from closely related analogs and established laboratory safety standards.

| Hazard Category | GHS Classification and Precautionary Statements | Source |

| GHS Pictogram | Analogy[6] | |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | Analogy[6] |

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | Analogy[6] |

Self-Validating Handling Protocol

-

Engineering Controls: Always handle this compound within a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Personal Protective Equipment (PPE): Wear a standard laboratory coat, nitrile gloves, and chemical safety goggles that provide a complete seal around the eyes.

-

Dispensing: Use a spatula to handle the solid powder. Avoid creating dust. For solutions, use appropriate glassware and transfer via pipette or syringe.

-

Spill Response: In case of a small spill, decontaminate the area with a suitable solvent and absorb the material with an inert absorbent (e.g., vermiculite). For larger spills, evacuate the area and follow institutional emergency procedures.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. Keep it segregated from strong bases and oxidizing agents to prevent incompatible reactions.

Conclusion

This compound stands out as a specialized building block with immense potential for accelerating research in drug discovery and advanced materials. While it may be a less common reagent, its synthesis is achievable through logical, well-established chemical transformations. Its unique combination of fluoro, chloro, and trifluoromethyl substituents provides a powerful tool for medicinal chemists to fine-tune the properties of lead compounds, particularly in the development of next-generation kinase inhibitors and ion channel modulators. This guide provides the foundational knowledge—from synthesis to safe handling—to empower researchers to effectively integrate this valuable scaffold into their development pipelines.

References

-

Quan, J., & Sun, H. (2013). 3-Chloro-2,4,5-trifluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o30. [Link]

-

Zhang, M., Bi, Z., Wang, Y., Zhao, Y., Yang, Y., Zhu, Y., & Wang, S. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 44(3-4), 166-171. [Link]

-

Reva, I., & Fausto, R. (2021). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 26(16), 4983. [Link]

- Google Patents. (2012). CN102766043A - Preparation method for 3-(2-chloro-4-(trifluoromethyl)phenoxy)-benzoic acid.

-

PrepChem.com. (n.d.). Synthesis of 3-(2-chloro-4-trifluoromethylphenoxy)benzoic acid. Retrieved from [Link]

-

Quan, J., & Sun, H. (2013). 3-Chloro-2,4,5-trifluorobenzoic acid. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 4-Chloro-3-(trifluoromethyl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-[2-Chloro-4-(trifluoromethyl)phenoxy]benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. ossila.com [ossila.com]

- 3. ossila.com [ossila.com]

- 4. ossila.com [ossila.com]

- 5. echemi.com [echemi.com]

- 6. 4-Chloro-3-(trifluoromethyl)benzoic acid | C8H4ClF3O2 | CID 2773857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 3-Chloro-2,4,5-trifluorobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. 3-FLUORO-4-(TRIFLUOROMETHYL)BENZOIC ACID | 115754-21-7 [chemicalbook.com]

- 11. CN102766043A - Preparation method for 3- (2-chloro-4- (trifluoromethyl) phenoxy) -benzoic acid - Google Patents [patents.google.com]

spectroscopic data of 3-Chloro-2-fluoro-4-(trifluoromethyl)benzoic acid (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Chloro-2-fluoro-4-(trifluoromethyl)benzoic acid

Introduction

This compound is a complex substituted aromatic carboxylic acid. Its utility in medicinal chemistry and materials science necessitates a thorough understanding of its structural and electronic properties.[1][2] Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating the molecular structure and confirming the identity of this compound. This guide provides a detailed exploration of the expected spectroscopic data for this compound, grounded in the principles of each technique and supported by data from analogous compounds.

Molecular Structure and Key Features

The structure of this compound presents a unique combination of electron-withdrawing groups on a benzoic acid scaffold. The interplay of the chloro, fluoro, and trifluoromethyl substituents significantly influences the electronic environment of the aromatic ring and the properties of the carboxylic acid functional group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for probing the chemical environment of atomic nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR Spectroscopy

The ¹H NMR spectrum will provide information about the aromatic protons. The chemical shifts are influenced by the electron-withdrawing effects of the substituents.

Predicted ¹H NMR Data:

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| H-5 | 7.8 - 8.2 | d | ~8-9 |

| H-6 | 7.6 - 8.0 | d | ~8-9 |

| COOH | 10 - 13 | br s | - |

Note: Predicted values are based on data from similar substituted benzoic acids and general substituent effects.

The two aromatic protons will appear as doublets due to coupling with each other. The carboxylic acid proton will appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.[3][4]

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in an NMR tube.[5]

-

Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), for accurate chemical shift calibration.

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reveal the chemical environment of each carbon atom in the molecule. The chemical shifts will be influenced by the electronegativity of the directly attached and neighboring atoms.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | 165 - 170 |

| C-4 (C-CF₃) | 130 - 135 (q) |

| C-2 (C-F) | 155 - 160 (d) |

| C-3 (C-Cl) | 130 - 135 |

| C-1 (C-COOH) | 125 - 130 |

| C-5 | 128 - 132 |

| C-6 | 125 - 130 |

| CF₃ | 120 - 125 (q) |

Note: Predicted values are based on data from similar substituted benzoic acids. 'd' denotes a doublet due to C-F coupling, and 'q' denotes a quartet due to C-F coupling in the CF₃ group.[6][7]

¹⁹F NMR Spectroscopy

¹⁹F NMR is a crucial technique for this molecule due to the presence of two different fluorine environments.

Predicted ¹⁹F NMR Data:

| Fluorine | Predicted Chemical Shift (ppm) | Multiplicity |

| C-2 Fluorine | -110 to -130 | s |

| CF₃ | -60 to -65 | s |

Note: Predicted values are relative to a standard like CFCl₃ and are based on data for similar fluorinated compounds.[8][9]

NMR Data Interpretation Workflow:

Caption: Workflow for NMR data acquisition and interpretation.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500-3300 | Broad |

| C=O (Carboxylic Acid) | 1680-1720 | Strong |

| C=C (Aromatic) | 1450-1600 | Medium |

| C-O (Carboxylic Acid) | 1210-1320 | Strong |

| C-F (Aryl) | 1100-1200 | Strong |

| C-Cl | 700-800 | Strong |

| C-F (CF₃) | 1100-1200 | Very Strong |

The broad O-H stretch is characteristic of the hydrogen-bonded carboxylic acid dimer.[10] The C=O stretching frequency is influenced by the electron-withdrawing substituents on the aromatic ring.

Experimental Protocol for ATR-IR:

-

Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum.

Key Vibrational Modes:

Caption: Key IR vibrational modes for the target molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule by measuring its mass-to-charge ratio.

Predicted Mass Spectrum Data:

-

Molecular Ion (M⁺): The molecular weight of C₈H₃ClF₄O₂ is approximately 257.99 g/mol . The mass spectrum should show a molecular ion peak at m/z 258. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will result in an M+2 peak at m/z 260 with about one-third the intensity of the M⁺ peak.

-

Major Fragments:

-

[M-OH]⁺: Loss of the hydroxyl radical (m/z 241).

-

[M-COOH]⁺: Loss of the carboxyl group (m/z 213).

-

[M-Cl]⁺: Loss of a chlorine atom (m/z 223).

-

[M-CF₃]⁺: Loss of the trifluoromethyl group (m/z 189).

-

Experimental Protocol for EI-MS:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: Ionize the sample using a high-energy electron beam (typically 70 eV).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions and generate a mass spectrum.

Proposed Fragmentation Pathway:

Sources

- 1. mdpi.com [mdpi.com]

- 2. ossila.com [ossila.com]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. NMR 溶剂 [sigmaaldrich.com]

- 6. 3-(Trifluoromethyl)benzoic acid(454-92-2) 13C NMR spectrum [chemicalbook.com]

- 7. 3-Fluoro-4-methylbenzoic acid(350-28-7) 13C NMR spectrum [chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Solubility of 3-Chloro-2-fluoro-4-(trifluoromethyl)benzoic Acid in Organic Solvents

Introduction: The Significance of Solubility in Drug Discovery and Development

3-Chloro-2-fluoro-4-(trifluoromethyl)benzoic acid is a highly functionalized aromatic carboxylic acid of significant interest in medicinal chemistry and drug discovery. Its multifaceted substitution pattern, featuring a chlorine atom, a fluorine atom, and a trifluoromethyl group, imparts unique electronic and steric properties that are often sought after in the design of novel therapeutic agents. The solubility of such a compound in organic solvents is a critical parameter that dictates its utility in various stages of the drug development pipeline, from synthetic workup and purification to formulation and bioavailability.

This technical guide aims to provide researchers, scientists, and drug development professionals with a thorough understanding of the solubility characteristics of this compound. We will explore its predicted solubility in a range of common organic solvents, delve into the molecular-level interactions that govern its solubility, and provide a detailed, field-proven experimental protocol for the precise determination of its solubility.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is intrinsically linked to its physicochemical properties. While experimental data for this compound is scarce, we can predict its behavior based on its structure and data from analogous compounds.

Core Physicochemical Parameters (Predicted):

Predicted Solubility in Common Organic Solvents:

The following table provides a predicted solubility profile of this compound in a selection of common organic solvents. This prediction is based on the general solubility trends of benzoic acid and its halogenated derivatives.[5][6][7][8][9][10][11][12][13]

| Solvent | Solvent Class | Predicted Solubility | Rationale for Prediction |

| Methanol | Polar Protic | High | The carboxylic acid group can form strong hydrogen bonds with methanol.[9] |

| Ethanol | Polar Protic | High | Similar to methanol, ethanol is an excellent hydrogen bond donor and acceptor.[9] |

| Acetone | Polar Aprotic | High | The polar carbonyl group of acetone can interact favorably with the carboxylic acid.[14] |

| Ethyl Acetate | Polar Aprotic | Moderate to High | Good balance of polarity to solvate the molecule without the strong hydrogen bonding of alcohols. |

| Dichloromethane | Halogenated | Moderate | The chloro and fluoro groups on the solute will have favorable interactions with the chlorinated solvent.[5] |

| Chloroform | Halogenated | Moderate | Similar to dichloromethane, with good solvation potential for halogenated compounds.[15] |

| Toluene | Aromatic | Low to Moderate | The aromatic ring of toluene can interact with the benzene ring of the solute via pi-stacking.[15] |

| Hexane | Nonpolar | Very Low | The high polarity of the carboxylic acid group makes it poorly soluble in nonpolar alkanes. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | DMSO is a powerful, highly polar solvent capable of disrupting intermolecular hydrogen bonding in the solid state.[16] |

Molecular Interactions Governing Solubility

The solubility of this compound is a result of the interplay between solute-solute, solvent-solvent, and solute-solvent interactions. The following diagram illustrates the key molecular interactions that influence the dissolution of this compound.

Caption: Key intermolecular forces driving solubility.

Experimental Protocol for Solubility Determination: A Gravimetric Approach

For researchers requiring precise solubility data, the following gravimetric method is a reliable and widely accepted technique.[17]

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.1 mg accuracy)

-

Temperature-controlled shaker or orbital incubator

-

Vials with screw caps and PTFE septa

-

Syringe filters (0.22 µm, chemically compatible)

-

Glass syringes

-

Pre-weighed glass vials for evaporation

-

Vacuum oven or desiccator

Experimental Workflow Diagram:

Caption: Gravimetric method for solubility determination.

Step-by-Step Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vials in a temperature-controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a glass syringe and attach a 0.22 µm syringe filter. This step is critical to remove any undissolved microparticles.

-

Sample Weighing: Dispense a precise volume of the clear filtrate into a pre-weighed glass vial and record the exact mass of the solution.

-

Solvent Evaporation: Place the vial in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute until the solvent has completely evaporated and a constant weight is achieved.

-

Final Weighing: Accurately weigh the vial containing the dried solute.

-

Calculation: The solubility can be calculated using the following formula:

Solubility (mg/mL) = (Mass of dried solute in mg) / (Volume of filtrate in mL)

Conclusion and Future Directions

This technical guide has provided a comprehensive, albeit predictive, overview of the solubility of this compound in a range of common organic solvents. The provided experimental protocol offers a robust framework for researchers to determine precise solubility data, which is indispensable for the advancement of drug discovery and development projects involving this compound.

Future work should focus on the experimental determination of the solubility of this compound in a comprehensive set of organic solvents at various temperatures. Such data would be invaluable to the scientific community and would allow for the development of predictive solubility models with enhanced accuracy.

References

-

Solubility of Things. (n.d.). 2-(trifluoromethyl)benzoic acid. Retrieved from [Link]

-

Solubility of Things. (n.d.). 4-Fluorobenzoic acid. Retrieved from [Link]

-

Grokipedia. (n.d.). 4-Fluorobenzoic acid. Retrieved from [Link]

-

ACS Publications. (n.d.). Revealing Solid–Liquid Equilibrium Behavior of 4-Fluorobenzoic Acid in 12 Pure Solvents from 283.15 to 323.15 K by Experiments and Molecular Simulations. Journal of Chemical & Engineering Data. Retrieved from [Link]

-

Gomaa, E. A. (n.d.). Molal Solubility, Dissociation, Association and Solvation Parameters for Saturated O-Chlorobenzoic Acid Solutions in Various Solvents at 298.15 K. ResearchGate. Retrieved from [Link]

-

Wikipedia. (n.d.). 3-Chlorobenzoic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Chlorobenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 3-[2-Chloro-4-(trifluoromethyl)phenoxy]benzoic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Solubility of benzoic acid in acetone, 2-propanol, acetic acid and cyclohexane: Experimental measurement and thermodynamic modeling. Retrieved from [Link]

-

ACD/Labs. (n.d.). Improved Algorithm for LogD Calculation Within the Percepta® Platform. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-3-(trifluoromethyl)benzoic acid. Retrieved from [Link]

-

ACD/Labs. (n.d.). Improving pKa Prediction Accuracy for PROTACs. Retrieved from [Link]

-

ACD/Labs. (n.d.). Predict Molecular Properties | Percepta Software. Retrieved from [Link]

-

ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved from [Link]

-

ACD/Labs. (n.d.). Improved Algorithm for LogD Calculation Within the Percepta® Platform. Retrieved from [Link]

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. acdlabs.com [acdlabs.com]

- 3. acdlabs.com [acdlabs.com]

- 4. acdlabs.com [acdlabs.com]

- 5. Page loading... [wap.guidechem.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. 4-Chlorobenzoic acid [fudabio.com]

- 9. Page loading... [guidechem.com]

- 10. echemi.com [echemi.com]

- 11. 3-Chlorobenzoic acid - Wikipedia [en.wikipedia.org]

- 12. chemimpex.com [chemimpex.com]

- 13. 4-Chlorobenzoic acid - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Buy 2,4,6-tris(trifluoromethyl)benzoic Acid | 25753-26-8 [smolecule.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

Navigating the Synthesis and Application of 3-Chloro-2-fluoro-4-(trifluoromethyl)benzoic Acid: A Technical Guide for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Niche Building Block with Significant Potential

3-Chloro-2-fluoro-4-(trifluoromethyl)benzoic acid is a highly functionalized aromatic compound with significant potential as a key building block in the synthesis of novel pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring a carboxylic acid group, a chlorine atom, a fluorine atom, and a trifluoromethyl group, offers medicinal chemists a versatile scaffold for molecular design and optimization. The presence of multiple halogen substituents and the strongly electron-withdrawing trifluoromethyl group can profoundly influence the physicochemical properties of derivative compounds, including their lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2]

While direct commercial availability of this compound is limited, this guide provides a comprehensive overview for researchers on its potential synthesis, sourcing through custom synthesis, and a detailed experimental protocol for its application in synthetic chemistry.

Physicochemical Properties and Structural Analogs

Understanding the properties of this compound is crucial for its effective use. Due to its limited availability, we can infer its characteristics from structurally similar, commercially available compounds.

| Property | Value (Predicted/Inferred) | Source |

| Molecular Formula | C₈H₃ClF₄O₂ | N/A |

| Molecular Weight | 242.56 g/mol | N/A |

| Appearance | White to off-white solid (inferred) | [3][4] |

| Melting Point | 160-180 °C (inferred range) | [5] |

| Boiling Point | >280 °C (inferred) | [6] |

| Solubility | Soluble in organic solvents (e.g., THF, DMF, DMSO), slightly soluble in water. | [7] |

Sourcing and Commercial Availability: The Custom Synthesis Route

As of early 2026, this compound is not listed in the catalogs of major chemical suppliers. This suggests that the compound is likely not produced on a large scale and would need to be obtained through custom synthesis. Researchers requiring this compound should contact companies specializing in custom chemical synthesis.

Key Considerations for Custom Synthesis:

-

Purity Requirements: Specify the desired purity of the final product (e.g., >95%, >98%).

-

Scale: Clearly define the required quantity (e.g., grams to kilograms).

-

Analytical Data: Request a comprehensive Certificate of Analysis (CoA) with detailed analytical data (e.g., ¹H NMR, ¹³C NMR, LC-MS, HPLC) to confirm the identity and purity of the synthesized compound.

Potential Custom Synthesis Providers:

While not stocking this specific compound, the following suppliers have expertise in the synthesis of complex fluorinated and chlorinated aromatic compounds and may be contacted for a custom synthesis quote:

Synthetic Pathway and Plausible Synthesis Protocol

A plausible synthetic route for this compound can be designed based on established organic chemistry principles and published procedures for analogous compounds. A potential retrosynthetic analysis is outlined below:

Caption: Retrosynthetic analysis for this compound.

A detailed, step-by-step protocol for a related transformation, the synthesis of 3-(2-chloro-4-(trifluoromethyl)phenoxy)-benzoic acid, is provided in the patent literature and can serve as a valuable reference for designing the synthesis of the target molecule.[9][10]

Application in Drug Discovery: A Hypothetical Experimental Protocol

This compound is an ideal starting material for the synthesis of novel kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways. The following is a detailed, hypothetical experimental protocol for the synthesis of a novel amide derivative, a potential kinase inhibitor, using the target benzoic acid.

Synthesis of N-(3-aminophenyl)-3-chloro-2-fluoro-4-(trifluoromethyl)benzamide

This protocol describes the amide coupling of this compound with 3-aminoaniline.

Materials and Reagents:

-

This compound

-

3-Aminoaniline

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Experimental Workflow:

Caption: Experimental workflow for the synthesis of N-(3-aminophenyl)-3-chloro-2-fluoro-4-(trifluoromethyl)benzamide.

Step-by-Step Procedure:

-

Reaction Setup: To a solution of this compound (1.0 eq) and 3-aminoaniline (1.1 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol of benzoic acid) under a nitrogen atmosphere, add a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Amide Coupling: Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq) in anhydrous DCM dropwise to the cooled reaction mixture over a period of 15 minutes.

-

Reaction Progression: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring overnight.

-

Work-up:

-

Monitor the reaction by thin-layer chromatography (TLC). Upon completion, filter the reaction mixture through a pad of Celite to remove the precipitated dicyclohexylurea (DCU).

-

Transfer the filtrate to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

-

Purification:

-

Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure N-(3-aminophenyl)-3-chloro-2-fluoro-4-(trifluoromethyl)benzamide.

-

Safety and Handling

As this compound is not a standard commercial product, a specific Safety Data Sheet (SDS) is not available. However, based on the known hazards of structurally similar compounds, the following precautions should be taken:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[3][4][11]

-

Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[3][4][11]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations.

Hazard Statements for Structurally Similar Compounds:

Conclusion

This compound represents a promising, albeit currently non-standard, building block for the development of new chemical entities in the pharmaceutical and agrochemical industries. While its direct procurement is challenging, this guide provides researchers with the necessary information to pursue its acquisition through custom synthesis. The provided synthetic strategies and experimental protocols for its application will aid in the exploration of its full potential in advanced chemical research. As with any novel or uncharacterized compound, all handling and reactions should be performed with the utmost care and adherence to safety protocols.

References

- CN102766043B - Preparation method for 3-(2-chloro-4-(trifluoromethyl) phenoxy)-benzoic acid - Google Patents. [URL: https://patents.google.

- CN102766043A - Preparation method for 3-(2-chloro-4-(trifluoromethyl) phenoxy)-benzoic acid - Google Patents. [URL: https://patents.google.

- 3-(2-Chloro-4-(trifluoromethyl)phenoxy)benzoic acid - CymitQuimica. [URL: https://www.cymitquimica.com/es/producto/3-2-chloro-4-trifluoromethyl-phenoxy-benzoic-acid-63734-62-3]

- 3-Fluoro-4-(trifluoromethyl)benzoic acid 98 115754-21-7 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/46998mj]

- 3-[2-Chloro-4-(trifluoromethyl)phenoxy]benzoic acid - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/91685]

- A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. [URL: https://journals.sagepub.com/doi/pdf/10.1177/1757913920930191]

- 3-Fluoro-4-(trifluoromethyl)benzoic acid | CAS 115754-21-7 | Ossila. [URL: https://www.ossila.com/products/3-fluoro-4-trifluoromethyl-benzoic-acid]

- 3 - SAFETY DATA SHEET. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/c24604]

- Exploring 3-Chloro-2-Fluorobenzoic Acid: Properties, Applications, and Manufacturing Excellence. [URL: https://www.aokchem.

- 3-Chloro-2-fluorobenzoic acid | CAS 161957-55-7 | Ossila. [URL: https://www.ossila.com/en-us/product/3-chloro-2-fluorobenzoic-acid]

- 9 - SAFETY DATA SHEET. [URL: https://www.fishersci.com/store/msds?partNumber=AC222160050&productDescription=2-CHLORO-4-FLUOROBENZOIC+ACID+99%25+5GR&vendorId=VN00033897&countryCode=US&language=en]

- 3-Fluoro-4-(trifluoromethoxy)benzoic acid - Achmem. [URL: https://www.achmem.com/cas-886498-89-1.html]

- 3-CHLORO-2-FLUORO-5-(TRIFLUOROMETHYL)BENZOIC ACID Safety Data Sheets. [URL: https://www.chemsrc.com/en/cas/129931-45-9_918341.html]

- Method for isolating 3-[2-chloro-4-(trifluoromethyl)-phenoxy]-benzoic acid - Google Patents. [URL: https://patents.google.

- SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.com/store/msds?partNumber=AC433540050&productDescription=3-FLUORO-4-TRIFLUOROMETHYL+5G&vendorId=VN00033897&countryCode=US&language=en]

- Safety Data Sheet - Aaron Chemicals. [URL: https://www.aaron-chemicals.com/sds/A384951.pdf]

- 4-((((2-Carboxyethyl)thio)carbonothioyl)thio)-4-cyanopentanoic acid, CAS:2055041-03-5. [URL: https://www.echemi.com/produce/pr2208041926-4-2-carboxyethyl-thiocarbonothioyl-thio-4-cyanopentanoic-acid.html]

- Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics - ePrints Soton. [URL: https://eprints.soton.ac.uk/478676/1/Continuous_flow_nitration_of_3_2_chloro_4_trifluoromethyl_phenoxy_benzoic_acid_and_its_chemical_kinetics.pdf]

- CAS 2055041-03-5 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/900161]

- 4-((((2-Carboxyethyl)thio)carbonothioyl)thio)-4-cyanopentanoic acid | ChemScene. [URL: https://www.chemscene.com/products/4-2-carboxyethyl-thiocarbonothioyl-thio-4-cyanopentanoic-acid-2055041-03-5.html]

- 4-((((2-Carboxyethyl)thio)carbonothioyl)thio)-4-cyanopentanoic acid - BLDpharm. [URL: https://www.bldpharm.com/products/2055041-03-5.html]

- 4-((((2-Carboxyethyl)thio)carbonothioyl)thio)-4-cyanopentanoic acid. [URL: https://www.bocsci.com/product/4-2-carboxyethylthiocarbonothioylthio-4-cyanopentanoic-acid-cas-2055041-03-5-2055041-03-5.html]